(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound featuring a dihydrooxazole ring, a benzyl group, and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Pyridinyl Group: The pyridinyl group is often introduced through a Friedel-Crafts acylation reaction or via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Catalysts and reagents are carefully chosen to optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, potentially leading to the formation of dihydropyridine derivatives.
Substitution: The benzyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzyl and pyridinyl derivatives.
Chemistry:
Asymmetric Synthesis: The chiral nature of the compound makes it valuable in asymmetric synthesis, serving as a chiral auxiliary or ligand in catalytic reactions.
Building Block: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Drug Development: It serves as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: The compound’s unique structure is explored for applications in material science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism by which ®-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: The compound can interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, which may exhibit different biological activities.
4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: The racemic mixture, which contains both enantiomers.
Uniqueness:
Chirality: The ®-enantiomer may have unique interactions with biological targets compared to the (S)-enantiomer or the racemic mixture.
Functional Groups: The presence of both benzyl and pyridinyl groups provides a versatile platform for further chemical modifications and applications.
This detailed overview covers the essential aspects of ®-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKACRLLFIADLL-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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